1,2,4-Triazolo[3,4-c][1,2,4]triazine, 5,6-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,4-Triazolo[3,4-c][1,2,4]triazine, 5,6-dimethyl- is a heterocyclic compound that belongs to the class of fused triazolo-triazine derivatives. These compounds are known for their unique structural features and diverse applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. The presence of nitrogen atoms in the fused ring system imparts significant chemical reactivity and potential for various functional modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Triazolo[3,4-c][1,2,4]triazine, 5,6-dimethyl- typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3,5-diamino-1,2,4-triazole with dimethylformamide dimethyl acetal (DMF-DMA) under reflux conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired triazolo-triazine compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the incorporation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
1,2,4-Triazolo[3,4-c][1,2,4]triazine, 5,6-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various alkyl or acyl groups into the triazolo-triazine ring .
Scientific Research Applications
1,2,4-Triazolo[3,4-c][1,2,4]triazine, 5,6-dimethyl- has a wide range of scientific research applications:
Medicinal Chemistry: The compound has been investigated for its potential as an anticancer, antimicrobial, and antiviral agent.
Materials Science: The compound’s nitrogen-rich structure makes it suitable for use in energetic materials and explosives.
Industrial Chemistry: The compound can be used as a building block for the synthesis of other heterocyclic compounds.
Mechanism of Action
The mechanism of action of 1,2,4-Triazolo[3,4-c][1,2,4]triazine, 5,6-dimethyl- involves its interaction with specific molecular targets and pathways. In medicinal chemistry, the compound can inhibit enzymes or receptors involved in disease processes. For example, it may act as an enzyme inhibitor by binding to the active site and preventing substrate binding. Additionally, the compound’s nitrogen-rich structure allows for hydrogen bonding and electrostatic interactions with biological molecules, enhancing its efficacy .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[1,5-a][1,3,5]triazine: Another fused triazolo-triazine derivative with similar energetic properties.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: A compound with a fused triazolo-thiadiazine ring system, known for its diverse pharmacological activities.
Uniqueness
1,2,4-Triazolo[3,4-c][1,2,4]triazine, 5,6-dimethyl- stands out due to its specific substitution pattern and the presence of dimethyl groupsThe compound’s ability to undergo various chemical reactions and its suitability for different scientific research applications make it a valuable compound in both academic and industrial settings .
Properties
CAS No. |
61139-79-5 |
---|---|
Molecular Formula |
C6H7N5 |
Molecular Weight |
149.15 g/mol |
IUPAC Name |
5,6-dimethyl-[1,2,4]triazolo[3,4-c][1,2,4]triazine |
InChI |
InChI=1S/C6H7N5/c1-4-5(2)11-3-7-9-6(11)10-8-4/h3H,1-2H3 |
InChI Key |
HOBGXJDUXFFMIC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N2C=NN=C2N=N1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.